molecular formula C19H20F3N5O B2887318 (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034510-50-2

(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2887318
CAS RN: 2034510-50-2
M. Wt: 391.398
InChI Key: NWXGNIGXAPOGMG-UHFFFAOYSA-N
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Description

The compound (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthesized organic compound. It has a molecular formula of C19H20F3N5O and a molecular weight of 391.398 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a tetrahydrocinnolin-3-yl group attached to a piperazin-1-yl group, and a trifluoromethylpyridin-3-yl group attached to a methanone group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 391.4 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

PARP1 Inhibition for Cancer Therapy

AZD5305: has been investigated as a PARP1 inhibitor . Poly(ADP-ribose) polymerase 1 (PARP1) plays a crucial role in DNA repair. By selectively inhibiting PARP1, this compound can enhance the efficacy of cancer treatments, particularly in BRCA-mutated cancers . Its high selectivity for PARP1 over other PARP isoforms makes it a promising candidate in the field of oncology .

Antiproliferative Activity

Studies have demonstrated that AZD5305 possesses antiproliferative activity against cancer cells. Its mechanism of action involves interfering with DNA repair processes, leading to cell cycle arrest and apoptosis. Researchers are exploring its potential as a novel chemotherapeutic agent .

Metabolic Disorders

Considering the piperazine and pyridine moieties, AZD5305 might have implications in metabolic disorders such as diabetes. Its effects on glucose metabolism and insulin sensitivity could be studied further.

properties

IUPAC Name

[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O/c20-19(21,22)16-6-5-14(12-23-16)18(28)27-9-7-26(8-10-27)17-11-13-3-1-2-4-15(13)24-25-17/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXGNIGXAPOGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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